Cas no 100908-61-0 (2-Propenamide,2-methyl-3-phenyl-N-2-propen-1-yl-)

100908-61-0 structure
Product name:2-Propenamide,2-methyl-3-phenyl-N-2-propen-1-yl-
2-Propenamide,2-methyl-3-phenyl-N-2-propen-1-yl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenamide,2-methyl-3-phenyl-N-2-propen-1-yl-
- (E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-enamide
- N-Allyl-alpha-methylcinnamamide
- (2E)-2-methyl-3-phenyl-N-prop-2-en-1-ylprop-2-enamide
- 2-Propenamide, 2-methyl-3-phenyl-N-2-propenyl-
- BRN 4988788
- Cinnamamide, N-allyl-alpha-methyl-
- CHEMBL151702
- 100908-61-0
-
- Inchi: InChI=1S/C13H15NO/c1-3-9-14-13(15)11(2)10-12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H,14,15)/b11-10+
- InChI Key: VRBLVQNFGWGBPY-ZHACJKMWSA-N
- SMILES: C=CCNC(/C(=C/C1=CC=CC=C1)/C)=O
Computed Properties
- Exact Mass: 201.11545
- Monoisotopic Mass: 201.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 43.09
2-Propenamide,2-methyl-3-phenyl-N-2-propen-1-yl- Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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